4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

173676-59-0 |

|---|---|

Molecular Formula |

C8H6Cl2F3NO |

Molecular Weight |

260.04 g/mol |

IUPAC Name |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride |

InChI |

InChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H |

InChI Key |

PNLSPSLPBVQWAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[NH3+].[Cl-] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl |

Pictograms |

Corrosive |

Synonyms |

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a critical intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this key chemical entity.

Core Chemical Properties

This compound is a light yellow crystalline powder.[3] Its chemical structure and properties are pivotal for its reactivity and utility in pharmaceutical synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 173676-59-0 | [4] |

| Molecular Formula | C₈H₅ClF₃NO·HCl·H₂O (Hydrate) | [5] |

| C₈H₈Cl₂F₃NO₂ (Hydrate) | [6] | |

| C₈H₆Cl₂F₃NO (Anhydrous Hydrochloride) | [4] | |

| Molecular Weight | 278.99 g/mol (Hydrate) | [1] |

| 260.04 g/mol (Anhydrous Hydrochloride) | [4] | |

| Melting Point | 156-158 °C | [3][4] |

| Boiling Point | 282.3 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |

| Appearance | Pale Yellow Solid | [3][4] |

| Purity (typical) | ≥99.0% (by HPLC) | [3] |

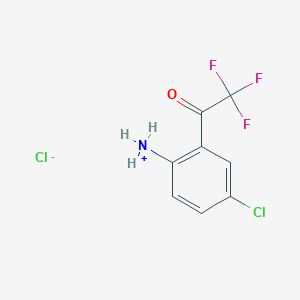

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 4-Chloro-2-(trifluoroacetyl)aniline as the hydrochloride hydrate.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on methodologies described in the patent literature, which detail the conversion of p-chloroaniline to the final product.[7][8]

Synthesis of 4-Chloro-N-pivaloyl aniline (Intermediate I)

-

Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., sodium carbonate).

-

Acylation: Slowly add pivaloyl chloride to the reaction mixture. The molar ratio of pivaloyl chloride to p-chloroaniline is typically in the range of 1.03 to 1.1:1.[7]

-

Reaction Time: The addition of acyl chloride is generally performed over a period of 0.5 to 1 hour.[7]

-

Work-up: Upon completion of the reaction, the mixture is worked up to isolate the 4-chloro-N-pivaloyl aniline intermediate.

Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide (Intermediate II)

-

Grignard Reaction Preparation: In a separate flask, initiate a Grignard reaction with magnesium shavings and a small amount of iodine in tetrahydrofuran (THF).

-

Formation of Grignard Reagent: Add a solution of (4-chloro-2-bromophenyl)pivalamide in THF dropwise to the activated magnesium.

-

Reaction with Ethyl Trifluoroacetate: After the formation of the Grignard reagent, cool the reaction mixture to -15 °C and add ethyl trifluoroacetate.

-

Quenching: Allow the reaction mixture to warm to 20 °C and stir for approximately 30 minutes before quenching with an ammonium chloride solution.[4]

-

Extraction: Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]

Synthesis of this compound (Final Product)

-

Hydrolysis: To the crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide, add a mixture of acetic acid and hydrochloric acid.[4]

-

Heating: Slowly heat the reaction mixture to 75 °C and maintain this temperature for about 4 hours to effect hydrolysis and deprotection.[4]

-

Crystallization: Cool the mixture to 0-5 °C and hold for 2 hours to facilitate crystallization of the product.[4]

-

Isolation: Filter the solid product and wash with ethyl acetate to yield 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[4]

Synthetic Pathway and Role in Efavirenz Synthesis

This compound is a pivotal intermediate in the industrial synthesis of Efavirenz. The following diagram outlines the key transformations from p-chloroaniline to the final active pharmaceutical ingredient.

Caption: Synthetic pathway to Efavirenz via this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound and its impurities. While a specific monograph for this compound is not publicly available, a general method can be adapted from the analysis of similar compounds like p-chloroaniline.[9]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0).[10]

-

Flow Rate: Approximately 1.0 - 2.0 mL/min.[10]

-

Detection: UV detection at a suitable wavelength, likely around 239 nm.[10]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

This method would be suitable for determining the purity of the compound and quantifying impurities such as p-chloroaniline.[3]

Spectral Analysis

Characterization of this compound is typically confirmed using a suite of spectroscopic techniques. Commercial suppliers often provide the following spectral data upon request:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.[5]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its application in research and development. For further information, consulting the cited literature and supplier documentation is recommended.

References

- 1. scbt.com [scbt.com]

- 2. firescholars.seu.edu [firescholars.seu.edu]

- 3. innospk.com [innospk.com]

- 4. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 8. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 9. 4-Chloroaniline | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug Efavirenz.[1] A thorough understanding of its properties is crucial for process optimization, formulation development, and ensuring product quality and stability.

While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies and expected data presentation for its complete physicochemical characterization, based on established analytical techniques for similar halogenated anilines, hydrochloride salts, and hydrated crystalline solids.

Chemical Identity and Structure

Structure:

Caption: 2D structure of 4-Chloro-2-(trifluoroacetyl)aniline.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of interest for this compound.

| Property | Expected Data |

| Appearance | White to off-white crystalline solid.[5] |

| Melting Point | A distinct melting point is expected, which may be preceded by dehydration. For aniline hydrochloride, the melting point is around 198 °C.[6][7][8] |

| Solubility | Expected to be soluble in water and polar organic solvents.[9] The solubility is pH-dependent. |

| pKa | The pKa of the anilinium ion will be a critical parameter. For aniline, the pKa of its conjugate acid is around 4.6. The electron-withdrawing groups in this molecule are expected to lower this value. |

| Hygroscopicity | As a hydrate, its water content can be influenced by relative humidity.[10] |

| Polymorphism | The existence of different crystalline forms (polymorphs) is possible and should be investigated as it can impact solubility and stability.[10] |

Experimental Protocols

A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of this compound.

Caption: Workflow for structural elucidation and purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.

-

Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[11]

-

-

Mass Spectrometry (MS):

-

Protocol: Mass spectra can be obtained using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[11] This analysis provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: An FTIR spectrum is recorded using a KBr pellet or as a thin film. Characteristic peaks for N-H, C=O, C-F, C-Cl, and aromatic C-H bonds should be identified.[12]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A validated reverse-phase HPLC method is used to determine purity. A C18 column with a mobile phase gradient of water (with an additive like trifluoroacetic acid) and acetonitrile is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax).[13]

-

The solid-state properties of the hydrochloride hydrate are critical for handling, formulation, and stability.

Caption: Experimental workflow for solid-state characterization.

-

Powder X-Ray Diffraction (PXRD):

-

Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC):

-

Thermogravimetric Analysis (TGA):

-

-

Dynamic Vapor Sorption (DVS):

-

Protocol: A DVS instrument is used to measure the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This provides information on hygroscopicity, water uptake/loss, and the stability of the hydrate form.[10]

-

-

Equilibrium Solubility:

-

Protocol (Shake-Flask Method): An excess of the compound is added to a series of buffers with pH values ranging from 1.2 to 6.8.[17] The samples are agitated at a constant temperature (e.g., 37 °C) until equilibrium is reached.[18] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method like HPLC.[17]

-

| pH of Buffer | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 1.2 | 37 | |

| 4.5 | 37 | |

| 6.8 | 37 |

-

pKa Determination:

-

Protocol (Potentiometric Titration): A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[19][20]

-

Protocol (UV-Vis Spectrophotometry): The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.[19][20]

-

Stability

Stability testing is crucial to determine the shelf-life and appropriate storage conditions.

-

Solid-State Stability:

-

Protocol: Samples are stored under various conditions of temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH).[10] At specified time points, the samples are analyzed for changes in physical appearance, purity (by HPLC), solid form (by PXRD), and water content (by TGA or Karl Fischer titration).

-

-

Solution-State Stability:

-

Protocol: Solutions of the compound are prepared in different buffers and stored at various temperatures. The solutions are analyzed by HPLC at regular intervals to monitor for degradation.

-

Conclusion

A comprehensive physicochemical characterization of this compound is essential for its successful application in pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to ensure quality, safety, and efficacy of the final drug product. The use of orthogonal analytical techniques is highly recommended for a thorough and reliable characterization.

References

- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 2. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. US2007199A - Aniline hydrohalide preparation - Google Patents [patents.google.com]

- 7. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. who.int [who.int]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aniline derivative of significant interest in pharmaceutical synthesis. Its molecular structure, characterized by a chloro substituent at the para-position and a trifluoroacetyl group at the ortho-position relative to the protonated amino group, makes it a key intermediate. The presence of a hydrate form, with water molecules integrated into the crystalline lattice, contributes to its stability under ambient conditions through strong hydrogen bonding.

This compound is notably recognized as a crucial precursor in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Its application underscores the importance of understanding its molecular structure, physicochemical properties, and synthesis methodologies for the efficient development of antiviral therapeutics.

Molecular Structure and Chemical Identity

The molecular structure of this compound is depicted below. The core structure is an aniline ring substituted with a chlorine atom, a trifluoroacetyl group, and an amino group which exists as a hydrochloride salt. The "hydrate" designation indicates the presence of one or more water molecules within the crystal structure.

Chemical Structure:

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Chemical Name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate[1] |

| Synonyms | 4-Chloro-2-(trifluoroacetyl)aniline HCl hydrate, Efavirenz Intermediate E-2 |

| CAS Number | 173676-59-0[1][2] |

| Molecular Formula | C₈H₅ClF₃NO·HCl·H₂O or C₈H₈Cl₂F₃NO₂[1] |

| Molecular Weight | 278.99 g/mol [1] |

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented below. While comprehensive spectral data is often proprietary and provided by suppliers on a Certificate of Analysis, this section compiles available information.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Pale Yellow Solid | [2] |

| Melting Point | 156-158 °C | [2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Table 3: Spectral Data Summary

| Spectroscopic Data | Remarks |

| ¹H-NMR | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |

| ¹³C-NMR | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |

| IR Spectroscopy | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |

| Mass Spectrometry | Data not publicly available. Typically provided with a Certificate of Analysis by suppliers. |

Note: The lack of publicly available, detailed spectral data is common for specialized chemical intermediates. Researchers are advised to obtain a Certificate of Analysis from their supplier for definitive spectral information.

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that has been described in several patents. A common and illustrative pathway involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation, and concluding with deprotection and salt formation.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from readily available p-chloroaniline.

Caption: Synthesis workflow for this compound.

Detailed Experimental Methodology

This protocol is a composite representation based on methodologies described in patent literature[3].

Step 1: Protection of the Amino Group (Acetylation)

-

Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., pyridine or an aqueous solution of sodium hydroxide).

-

Acylation: Cool the mixture to 0-5 °C in an ice bath. Add an acylating agent, such as acetyl chloride, dropwise to the stirred solution while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time (typically 1-2 hours), monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the N-acylated-4-chloroaniline intermediate.

Step 2: Friedel-Crafts Acylation

-

Catalyst Suspension: In a separate reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an anhydrous organic solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Acylium Ion Formation: Cool the suspension to a low temperature (e.g., -10 to 0 °C) and slowly add trifluoroacetyl chloride. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve the N-acylated-4-chloroaniline intermediate from Step 1 in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction progress by TLC or HPLC.

-

Quenching and Extraction: Carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl). Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude N-acylated-4-chloro-2-(trifluoroacetyl)aniline. This intermediate may be purified by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Hydrolysis: Dissolve the crude product from Step 2 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours until the deprotection is complete (monitored by TLC or HPLC).

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities, and dry under vacuum to yield the final product, this compound.

Logical Relationships and Key Considerations

The successful synthesis of the target compound relies on a logical sequence of chemical transformations, each with critical parameters.

Caption: Logical flow and critical considerations in the synthesis.

Conclusion

This compound is a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of antiretroviral drugs. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. The multi-step synthesis, involving amine protection, Friedel-Crafts acylation, and deprotection, highlights key principles of organic synthesis. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredients. Further research into more efficient and greener synthetic methodologies for this compound remains an area of active interest.

References

In-Depth Technical Guide: Characterization of CAS Number 173676-59-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 173676-59-0 is 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. It is a halogenated aniline derivative that serves as a critical intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While the biological activity of this intermediate itself is not extensively documented, its purity and precise characterization are paramount for the successful synthesis of the final active pharmaceutical ingredient, Efavirenz. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and the biological context of its end-product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control during the drug manufacturing process.

Table 1: Physicochemical Data of CAS 173676-59-0

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride | [1] |

| Synonyms | This compound, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, Efavirenz Intermediate E-2 | [2][3] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1] |

| Molecular Weight | 278.05 g/mol | [1] |

| Melting Point | 156-158 °C | [4] |

| Appearance | Pale Yellow Solid | [4] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in patent literature. Below are detailed experimental protocols for two common synthesis routes.

Synthesis via Friedel-Crafts Acylation

This method involves the protection of the aniline, followed by a Friedel-Crafts acylation and subsequent deprotection.

Experimental Workflow: Friedel-Crafts Acylation Route

Caption: Synthesis of the target compound via a three-step process.

Protocol:

-

Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., pivaloyl chloride) in a suitable solvent like toluene to protect the amino group.

-

Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the trifluoroacetyl group at the ortho position to the amino group.

-

Deprotection and Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions (e.g., using hydrochloric acid in acetic acid) to remove the protecting group and form the hydrochloride salt of the final product. The product is then isolated by crystallization.

Synthesis via Grignard Reaction

An alternative route involves the formation of a Grignard reagent followed by reaction with an ester of trifluoroacetic acid.

Experimental Workflow: Grignard Reaction Route

Caption: Alternative synthesis using a Grignard reaction.

Protocol:

-

Grignard Reagent Formation: A Grignard reagent is prepared from a di-halogenated and protected aniline, for example, (4-chloro-2-bromophenyl)pivalamide, and magnesium turnings in an ether solvent like THF.

-

Acylation: The Grignard reagent is then reacted with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, to introduce the trifluoroacetyl group.

-

Deprotection and Hydrolysis: Similar to the first method, the pivaloyl protecting group is removed by acid hydrolysis to yield the final product as its hydrochloride salt.

Analytical Characterization

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the aromatic protons and the amine protons. The integration and splitting patterns would confirm the substitution pattern on the benzene ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the molecule's structure. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the amine, C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-Cl stretch. |

| HPLC | A single major peak indicating the purity of the compound. Retention time is specific to the chromatographic conditions used. |

Biological Activity and Mechanism of Action

Role as an Intermediate for Efavirenz

The primary significance of this compound lies in its role as a key building block for the synthesis of Efavirenz. Efavirenz is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme.

Mechanism of Action of Efavirenz

Efavirenz binds to a non-catalytic site on the HIV-1 reverse transcriptase, known as the NNRTI pocket. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by Efavirenz

Caption: Efavirenz allosterically inhibits HIV-1 reverse transcriptase.

Biological Activity of the Intermediate

While some sources describe this compound as an "HIV-1 RT inhibitor," this is likely an attribution based on its status as a precursor to Efavirenz. There is a lack of publicly available data from specific biological assays (e.g., enzyme inhibition assays, antiviral cell-based assays) to quantify the independent biological activity of this intermediate. It is plausible that it possesses some inhibitory activity, given its structural similarity to a fragment of Efavirenz, but this has not been formally established in the scientific literature.

Conclusion

This compound (CAS 173676-59-0) is a well-characterized chemical intermediate of significant importance in the pharmaceutical industry, particularly for the production of the anti-HIV drug Efavirenz. Its synthesis is robust and has been optimized through various patented methods. While its own biological activity is not a primary focus of research, a thorough understanding of its physicochemical properties and analytical characterization is essential for ensuring the quality and efficacy of the final medicinal product. Further research could explore the potential intrinsic biological activity of this and other Efavirenz-related intermediates.

References

- 1. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. biocompare.com [biocompare.com]

- 6. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [m.chemicalbook.com]

Technical Guide: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its pivotal position in pharmaceutical manufacturing workflows.

Physicochemical Properties

The properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its hydrate hydrochloride salt are summarized below. It is crucial to distinguish between the anhydrous hydrochloride and the hydrate hydrochloride form, as their molecular weights and formulas differ.

| Property | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrate Hydrochloride |

| CAS Number | 154598-53-5 | 173676-59-0[1] | Not explicitly assigned, often referenced by the hydrochloride CAS. |

| Molecular Formula | C₈H₅ClF₃NO[2] | C₈H₅ClF₃NO·HCl[3] | C₈H₈Cl₂F₃NO₂[4] |

| Molecular Weight | 223.58 g/mol [2] | 260.04 g/mol [1] | 278.06 g/mol [4] |

| Appearance | White to yellow powder or crystals[1] | White to yellow powder or crystals[1] | White to yellow powder or crystals[1] |

| Melting Point | 156-158 °C[3] | Not specified | Not specified |

| Boiling Point | 282.3 °C at 760 mmHg[3] | Not specified | Not specified |

| Flash Point | 124.5 °C[3] | Not specified | Not specified |

| Purity | Typically ≥95%[1][4] | Typically ≥95%[1] | Typically ≥95%[4] |

| Storage | Room Temperature[1] | Room Temperature[1] | Room Temperature[1] |

Synthesis and Manufacturing

The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride is a multi-step process. A common method involves the Grignard reaction of a protected aniline derivative followed by acylation and deprotection.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of the target compound.

Caption: Synthesis of the target compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride from (4-chloro-2-bromophenyl)pivalamide.[3]

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF)

-

Iodine (catalyst)

-

(4-chloro-2-bromophenyl)pivalamide

-

Lithium chloride

-

Ethyl trifluoroacetate

-

Ammonium chloride solution

-

Methyl tert-butyl ether (MTBE)

-

Acetic acid

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

To a mixture of Magnesium turnings (1 eq) and 2 volumes of THF, add a few particles of iodine for initiation.

-

Add a small amount of (4-chloro-2-bromophenyl)pivalamide (1 gr) at room temperature to initiate the reaction.

-

Once initiation is observed, slowly add the remaining starting material (dissolved in 1 volume of THF) dropwise.

-

After the addition is complete, add Lithium chloride (0.25 mmol) to the reaction mixture and stir for approximately 6 hours at room temperature.

-

-

Acylation:

-

Cool the reaction mixture to -15 °C.

-

Add ethyl trifluoroacetate (1.4 mmol) to the cooled mixture.

-

Allow the reaction mixture to warm to 20 °C and maintain for about 30 minutes.

-

-

Work-up and Hydrolysis:

-

Quench the reaction with ammonium chloride solution.

-

Extract the product with MTBE.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude compound.

-

To the crude product, add acetic acid (4 volumes) and HCl (2 volumes).

-

Slowly heat the mixture to 75 °C and maintain this temperature for about 4 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to 0-5 °C for 2 hours to facilitate precipitation.

-

Filter the solid product and wash with 1 volume of ethyl acetate.

-

This process affords the title compound with a yield of approximately 70%.

-

Role in Efavirenz Synthesis

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a crucial precursor in the synthesis of Efavirenz. The general synthetic strategy involves the condensation of this intermediate with cyclopropylacetylene, followed by cyclization to form the final benzoxazinone ring system of Efavirenz.

Efavirenz Synthesis Workflow

The diagram below outlines the key transformations from the intermediate to the final active pharmaceutical ingredient (API), Efavirenz.

Caption: From intermediate to API.

Analytical Considerations

As a key starting material, the purity of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride is critical. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for detecting it as a potential impurity in the final Efavirenz drug substance.[2]

Safety Information

The hydrochloride salt is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate solubility data

An In-depth Technical Guide on the Solubility of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound of interest in pharmaceutical research, notably as an inhibitor of HIV-1 reverse transcriptase. A thorough understanding of its solubility is critical for drug development, formulation, and various experimental designs. This guide provides a summary of available solubility data, detailed experimental protocols for its determination, and a logical workflow for the solubility assessment process.

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been identified and is presented below. To provide a broader context, qualitative solubility information for structurally related compounds is also discussed.

Quantitative Solubility

The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Solubility | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | 173.05 |

Sonication is recommended to achieve this solubility in DMSO.

Qualitative Solubility and Data on Structurally Similar Compounds

Due to the limited specific data for the title compound, an analysis of structurally similar molecules can provide valuable insights into its likely solubility profile:

-

Aniline: The parent amine, aniline, is soluble in most organic solvents such as ethanol, ether, and benzene.[1]

-

Chloroaniline Hydrochloride Salts: As a hydrochloride salt, the compound is expected to have increased aqueous solubility compared to its free base. For instance, 4-chloroaniline hydrochloride is soluble in water and moderately soluble in polar solvents like ethanol.[2][3][4] The presence of the polar hydrochloride moiety generally enhances solubility in polar protic solvents.

-

Fluorinated Anilines: The trifluoroacetyl group introduces fluorine atoms, which can influence solubility. While fluorination can sometimes decrease aqueous solubility due to the hydrophobicity of fluorine, the overall solubility will be a balance between the polar aniline hydrochloride and the more non-polar trifluoroacetyl and chloro-substituted phenyl ring. For example, 4-fluoroaniline is reported to be insoluble in water.[5][6]

Based on these related compounds, it can be inferred that this compound is likely to be soluble in polar organic solvents and may exhibit some solubility in aqueous media, particularly under acidic conditions which would favor the protonated amine.

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is recommended by regulatory bodies for the characterization of active pharmaceutical ingredients (APIs).

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol)

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Vials for sample collection and analysis

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying aniline derivatives.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly used. The exact composition may need to be optimized.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the experimental samples can then be determined from this curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Logical Relationship in Solubility Analysis

The following diagram illustrates the logical flow from experimental setup to the final determination of solubility, highlighting the key inputs and outputs of the process.

References

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloroanilinium chloride [chem.ualberta.ca]

- 5. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal stability characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Due to the limited availability of public domain data, this document focuses on summarizing the known physical properties and outlining standardized experimental protocols for a thorough thermal stability assessment.

Core Compound Properties

This compound is a chemical intermediate with applications in pharmaceutical synthesis. An understanding of its thermal stability is crucial for safe handling, storage, and processing.

| Property | Value | Reference |

| CAS Number | 173676-59-0 | [1][2] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [3] |

| Molecular Weight | 278.05 g/mol | [3] |

| Melting Point | 156-158°C | [1][4] |

| Appearance | Pale Yellow Solid | [1] |

Thermal Stability Analysis: Experimental Protocols

A complete thermal stability profile of this compound would be established using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, the following sections detail the standard methodologies for such an analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of mass loss, and the composition of the material.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, at a constant flow rate.

-

Heating Program: Heat the sample and reference from ambient temperature through its melting and decomposition range at a controlled linear heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition. The peak onset and peak maximum temperatures provide critical information about the thermal stability.

Potential Thermal Decomposition

While specific decomposition products for this compound have not been documented, the thermal degradation of related structures, such as trifluoroacetic acid, can offer insights. The pyrolysis of trifluoroacetic acid is known to produce species like CHF₃, CF₃COF, CO₂, and HF[5]. It is plausible that the thermal decomposition of the target molecule could yield a complex mixture of halogenated and nitrogen-containing aromatic compounds.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This technical guide summarizes the currently available information on the thermal properties of this compound and provides standard methodologies for a comprehensive thermal stability analysis. The provided melting point of 156-158°C serves as a key physical parameter. For a complete understanding of its thermal decomposition profile, further experimental investigation using TGA and DSC is essential. The outlined protocols and workflow provide a robust framework for researchers and drug development professionals to conduct such an assessment, ensuring safe handling and process optimization.

References

- 1. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a combination of predicted and representative data based on the analysis of structurally similar molecules. The methodologies for acquiring such data are also detailed to assist researchers in their analytical workflows.

Compound Profile

| Compound Name | This compound |

| Synonyms | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate |

| CAS Number | 173676-59-0[1] |

| Molecular Formula | C₈H₅ClF₃NO · HCl · H₂O[1] |

| Molecular Weight | 278.99 g/mol [1] |

| Structure | |

| Structure of 4-Chloro-2-(trifluoroacetyl)aniline |

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted data in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~5.0-6.0 (broad) | s | 3H | -NH₃⁺ (exchangeable with D₂O) |

| ~3.4 (broad) | s | 2H | H₂O (exchangeable with D₂O) |

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted data in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~180 (q) | C=O |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~129 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~116 (q) | -CF₃ |

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

Predicted data in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -75 | s | -CF₃ |

Infrared (IR) Spectroscopy

Predicted data, KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (water of hydration), N-H stretch (-NH₃⁺) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~850-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted data, Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | High | [M]⁺ (molecular ion of the free base, showing isotopic pattern for Cl) |

| 195/197 | Medium | [M-CO]⁺ |

| 154/156 | High | [M-CF₃]⁺ |

| 126 | Medium | [M-CO-CF₃]⁺ |

| 69 | Very Strong | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: +50 to -250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands.

-

Correlate the observed bands with specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Direct insertion probe for solid samples.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

Scan Speed: 1-2 scans/second.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) of the free base.

-

Analyze the isotopic pattern of chlorine-containing fragments.

-

Propose structures for the major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical relationship between the different spectral analyses and the structural information they provide for the elucidation of this compound.

References

An In-depth Technical Guide to the Hydrate Form of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.[1] Efavirenz is a significant therapeutic agent in the treatment of HIV-1 infection.[2] Understanding the physicochemical properties, synthesis, and analytical characterization of this hydrate is crucial for process optimization, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a comprehensive overview of the available technical data and experimental methodologies related to this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| Chemical Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate | [3][4] |

| CAS Number | 173676-59-0 | [3] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [3] |

| Molecular Weight | 278.05 g/mol | [3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 156-158 °C | [4] |

| Boiling Point | 282.3 °C at 760 mmHg | [4] |

| Flash Point | 124.5 °C | [4] |

| Vapor Pressure | 0.00339 mmHg at 25 °C | [4] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. Two common methods are outlined below.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Experimental Protocols

This method involves the acylation of p-chloroaniline, followed by a Friedel-Crafts reaction and subsequent hydrolysis.[5]

-

Step 1: Acylation of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to yield the corresponding N-acylated intermediate.

-

Step 2: Friedel-Crafts Reaction: The N-acylated intermediate is dissolved in an organic solvent and subjected to a Friedel-Crafts reaction with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride). The reaction temperature is typically maintained between -30 to 10 °C.

-

Step 3: Hydrolysis: The resulting acylated intermediate is hydrolyzed under acidic conditions using hydrochloric acid in glacial acetic acid. The reaction mixture is heated to facilitate the removal of the protecting group and formation of the hydrochloride salt. Upon cooling, the hydrated product crystallizes and can be isolated by filtration.

This alternative synthesis utilizes a pivaloyl protecting group to direct ortho-metalation.[6]

-

Step 1: Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.

-

Step 2: Directed Ortho-Metalation and Acylation: The protected aniline is treated with n-butyllithium to effect metalation at the ortho position, followed by reaction with ethyl trifluoroacetate to introduce the trifluoroacetyl group.

-

Step 3: Deprotection and Salt Formation: The pivaloyl group is removed by acid hydrolysis with hydrochloric acid, which also facilitates the formation of the hydrochloride salt hydrate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and solid-state form of this compound. While specific experimental data from peer-reviewed literature is scarce, commercial suppliers of reference standards indicate the use of the following techniques.[7]

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the target compound.

Experimental Methodologies

The following are representative experimental protocols for the characterization of this compound.

-

Objective: To confirm the molecular structure.

-

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required. For ¹⁹F NMR, the chemical shifts are typically referenced to an external standard like CFCl₃.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected proton, carbon, and fluorine environments in the molecule.

-

-

Objective: To identify characteristic functional groups.

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for N-H (amine), C=O (ketone), C-F (trifluoromethyl), and aromatic C-H and C=C vibrations. The presence of water of hydration may be indicated by a broad O-H stretching band.

-

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) or an ion-pairing agent.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.

-

Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and column temperature. The detection wavelength should be chosen based on the UV absorbance maximum of the compound.

-

Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.

-

-

Objective: To characterize the thermal stability and the presence of water of hydration.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis:

-

TGA: Determine the weight loss corresponding to the loss of water of hydration. The stoichiometry of the hydrate can be calculated from this weight loss.

-

DSC: Observe endothermic events corresponding to dehydration and melting, and any exothermic events related to decomposition.

-

-

-

Objective: To determine the crystalline structure and confirm the solid-state form.

-

Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

-

Data Acquisition: Scan the sample over a 2θ range (e.g., 5-50°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram provides a unique fingerprint of the crystalline form. This data can be used for phase identification and, with more advanced analysis, for crystal structure determination. Note: Publicly available crystallographic data for this specific compound is limited.

-

Biological Context: Role as an Intermediate in Efavirenz Synthesis

This compound is not known to have direct pharmacological activity or to be involved in biological signaling pathways itself. Its primary significance lies in its role as a crucial building block in the synthesis of Efavirenz.

Efavirenz Synthesis Pathway

Caption: The role of the title compound in the synthesis of Efavirenz.

Efavirenz functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1] The synthesis of Efavirenz involves the cyclization of 4-chloro-2-(trifluoroacetyl)aniline with a chiral alcohol derivative to form the final benzoxazinone structure. The purity and quality of the starting intermediate are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes and analytical characterization methods. While detailed, publicly available research on its solid-state properties is limited, the information provided in this guide from patent literature and commercial data offers a strong foundation for researchers and drug development professionals. A thorough understanding of its synthesis and analytical profile is paramount for its effective use as a key intermediate in the production of Efavirenz.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 6. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

The Synthesis and Significance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a critical chemical intermediate, the development of which has been pivotal in the large-scale synthesis of the highly successful anti-retroviral medication, Efavirenz. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this key intermediate. It includes a compilation of its physicochemical properties, detailed experimental protocols derived from patent literature, and visualizations of its synthetic pathways and the mechanism of action of the resulting active pharmaceutical ingredient, Efavirenz.

Discovery and History

The history of this compound is intrinsically linked to the development of Efavirenz (marketed as Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. Efavirenz was discovered by Du Pont Pharma and received FDA approval in September 1998.[1][2] The compound this compound emerged as a key intermediate in the practical and scalable synthesis of Efavirenz.[3][4] Its development was a crucial step in enabling the cost-effective production of this essential medicine. Various synthetic routes have been developed and patented over the years, aiming to improve yield, reduce costs, and minimize environmental impact.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | PubChem[5] |

| Molecular Weight | 278.05 g/mol | PubChem[5] |

| CAS Number | 173676-59-0 (anhydrous hydrochloride), 1184936-21-7 (hydrate) | PubChem[5] |

| Appearance | Pale Yellow Solid | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |

| Melting Point | 156-158 °C | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |

| Boiling Point | 282.3 °C at 760 mmHg | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |

| Flash Point | 124.5 °C | Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. |

Synthetic Methodologies

The synthesis of this compound has been approached through various routes, primarily detailed in patent literature. Below are two representative experimental protocols.

Synthesis via Friedel-Crafts Reaction

This method involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation and subsequent deprotection.[3]

Experimental Protocol:

-

Step 1: Acylation of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride, propionyl chloride) in the presence of a solvent like toluene to form the corresponding N-acylated intermediate.[3]

-

Step 2: Friedel-Crafts Trifluoroacetylation: The N-acylated intermediate is dissolved in an organic solvent. This solution is then added dropwise to a mixture of trifluoroacetyl chloride and a Lewis acid (e.g., aluminum chloride, zinc chloride) in an organic solvent at a controlled temperature (e.g., -30 to 10 °C) to perform a Friedel-Crafts reaction. This introduces the trifluoroacetyl group at the ortho position to the amino group.[3]

-

Step 3: Hydrolysis and Salt Formation: The resulting acylated intermediate is then hydrolyzed under acidic conditions (e.g., using concentrated hydrochloric acid in glacial acetic acid) to remove the N-acyl protecting group. Upon cooling, this compound crystallizes and can be isolated by filtration.[3]

Synthesis via Organometallic Reaction

This approach utilizes an organometallic intermediate to introduce the trifluoroacetyl group.[4]

Experimental Protocol:

-

Step 1: Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to produce 4-chloro-N-pivaloyl aniline.[4]

-

Step 2: Directed Ortho-Metalation and Trifluoroacetylation: 4-chloro-N-pivaloyl aniline is treated with n-butyllithium (n-BuLi) to create a directed ortho-metalation, followed by reaction with ethyl trifluoroacetate. This introduces the trifluoroacetyl group at the ortho position, yielding N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.[4]

-

Step 3: Deprotection and Salt Formation: The pivaloyl group is removed by reacting the intermediate with hydrochloric acid in an alcohol solvent. This yields the final product, this compound.[4]

Visualization of Synthetic Pathways and Biological Mechanism

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for this compound.

Efavirenz Synthesis from the Intermediate

This diagram shows the logical progression from the intermediate to the final drug, Efavirenz.

Mechanism of Action of Efavirenz

As an NNRTI, Efavirenz inhibits the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication. The following diagram illustrates this mechanism.

Conclusion

This compound is a testament to the critical role of process chemistry in enabling access to life-saving medicines. Its development has been driven by the need for an efficient and economical synthesis of Efavirenz. The synthetic routes detailed in this guide highlight the chemical ingenuity applied to overcome challenges in pharmaceutical manufacturing. Understanding the history, properties, and synthesis of this key intermediate provides valuable insights for researchers and professionals in the field of drug development and manufacturing.

References

- 1. Efavirenz - Wikipedia [en.wikipedia.org]

- 2. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101844990B - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 4. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 5. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1) | C8H8Cl2F3NO2 | CID 44181989 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as an HIV-1 RT (HIV reverse transcriptase) inhibitor.[1] This document collates critical safety, handling, and experimental information to support its safe and effective use in a research and development setting.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 173676-59-0 | [1][2][3][4] |

| Alternate CAS | 1184936-21-7 | [5] |

| Molecular Formula | C₈H₈Cl₂F₃NO₂ | [1][5] |

| Molecular Weight | 278.05 g/mol (hydrate) | [5] |

| Alternate Molecular Weight | 278.99 g/mol | [1] |

| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride | [5] |

| Synonyms | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride, 4-Chloro-2-trifluoroacetyl aniline hydrochloride hydrate | [1][3][4] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 156-158°C | [4] |

| Boiling Point | 282.3°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 124.5°C (Predicted) | [4] |

Hazard Identification and Safety

It is imperative to handle this compound with appropriate safety precautions. The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Sub-category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: GHS classifications may vary between suppliers.[5][6]

GHS Pictograms and Signal Word

-

Pictogram:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Signal Word: Danger[6]

Precautionary Statements

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[6] |

| P264 | Wash skin thoroughly after handling.[6][7] | |

| P270 | Do not eat, drink or smoke when using this product.[7] | |

| P271 | Use only outdoors or in a well-ventilated area.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P316 | Get emergency medical help immediately.[6] | |

| P363 | Wash contaminated clothing before reuse.[6] | |

| Storage | P405 | Store locked up.[6] |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[6] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and strong oxidizing agents.[6][7] |

Experimental Protocols: Synthesis